molecular formula C15H22N2Na2O17P2 B8059163 Uridine5'-beta-D-diphosphoglucosedisodiumsalt

Uridine5'-beta-D-diphosphoglucosedisodiumsalt

Cat. No.: B8059163
M. Wt: 610.27 g/mol
InChI Key: PKJQEQVCYGYYMM-BYFFMYLLSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine 5’-diphosphoglucose (sodium salt) can be synthesized through enzymatic methods using uridine triphosphate and glucose-1-phosphate as substrates. The reaction is catalyzed by the enzyme uridine diphosphate glucose pyrophosphorylase . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C .

Industrial Production Methods

Industrial production of uridine 5’-diphosphoglucose (sodium salt) often involves microbial fermentation processes. Saccharomyces cerevisiae, a type of yeast, is commonly used for this purpose. The yeast cells are genetically engineered to overproduce the enzyme uridine diphosphate glucose pyrophosphorylase, which catalyzes the formation of uridine 5’-diphosphoglucose from uridine triphosphate and glucose-1-phosphate .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-diphosphoglucose (sodium salt) undergoes various types of chemical reactions, including glycosylation, oxidation, and hydrolysis .

Common Reagents and Conditions

    Glycosylation: This reaction involves the transfer of a glucose moiety to an acceptor molecule. Common reagents include glycosyltransferases and acceptor substrates such as proteins or lipids.

    Oxidation: Uridine 5’-diphosphoglucose can be oxidized to form uridine diphosphate glucuronic acid.

    Hydrolysis: Hydrolysis of uridine 5’-diphosphoglucose results in the formation of uridine monophosphate and glucose-1-phosphate.

Major Products Formed

    Glycosylation: Glycosylated proteins or lipids

    Oxidation: Uridine diphosphate glucuronic acid

    Hydrolysis: Uridine monophosphate and glucose-1-phosphate

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJQEQVCYGYYMM-BYFFMYLLSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2Na2O17P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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